5-(Benzyloxy)-2-methylbenzoic acid
Overview
Description
5-(Benzyloxy)-2-methylbenzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the benzyloxy group is attached to the fifth position and a methyl group is attached to the second position of the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The benzyloxy and methyl groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its effect.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized by the liver . The presence of the benzyloxy and methyl groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
Depending on its specific targets and mode of action, the compound could potentially influence cellular processes such as signal transduction, gene expression, or metabolic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect may vary between different biological systems, depending on factors such as the expression levels of its targets and the presence of other interacting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-methylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic Acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
Benzoic Acid: Lacks both the benzyloxy and methyl groups, making it less hydrophobic and less sterically hindered.
4-(Benzyloxy)-2-methylbenzoic Acid: The position of the benzyloxy group is different, leading to variations in reactivity and biological activity.
Uniqueness
5-(Benzyloxy)-2-methylbenzoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBDGPJMDIUEEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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